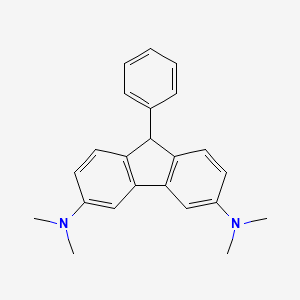
N~3~,N~3~,N~6~,N~6~-Tetramethyl-9-phenyl-9H-fluorene-3,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~3~,N~3~,N~6~,N~6~-Tetramethyl-9-phenyl-9H-fluorene-3,6-diamine is a synthetic organic compound characterized by its unique structure, which includes a fluorene backbone substituted with tetramethyl and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N3,N~3~,N~6~,N~6~-Tetramethyl-9-phenyl-9H-fluorene-3,6-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Fluorene Backbone: The fluorene backbone can be synthesized through a Friedel-Crafts alkylation reaction, where benzene is reacted with a suitable alkyl halide in the presence of a Lewis acid catalyst.
Introduction of Tetramethyl Groups: The tetramethyl groups are introduced via methylation reactions using methyl iodide (CH~3~I) and a strong base such as sodium hydride (NaH).
Phenyl Substitution: The phenyl group is introduced through a Suzuki coupling reaction, where a phenylboronic acid is coupled with a halogenated fluorene derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of N3,N~3~,N~6~,N~6~-Tetramethyl-9-phenyl-9H-fluorene-3,6-diamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N~3~,N~3~,N~6~,N~6~-Tetramethyl-9-phenyl-9H-fluorene-3,6-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~), leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~), resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tetramethyl groups can be replaced by other functional groups using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~)
Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Amine derivatives
Substitution: Functionalized fluorene derivatives
Applications De Recherche Scientifique
N~3~,N~3~,N~6~,N~6~-Tetramethyl-9-phenyl-9H-fluorene-3,6-diamine has several scientific research applications, including:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electron-transport properties.
Photochemistry: It serves as a photosensitizer in photochemical reactions, enabling the study of light-induced processes and the development of photodynamic therapy agents.
Materials Science: The compound is utilized in the synthesis of advanced materials with unique optical and electronic properties, such as conductive polymers and molecular wires.
Mécanisme D'action
The mechanism of action of N3,N~3~,N~6~,N~6~-Tetramethyl-9-phenyl-9H-fluorene-3,6-diamine involves its interaction with molecular targets and pathways related to its electronic and photochemical properties. The compound can act as an electron donor or acceptor, facilitating charge transfer processes in electronic devices. In photochemical applications, it absorbs light energy and undergoes excited-state reactions, leading to the generation of reactive oxygen species (ROS) or other photoproducts.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~3~,N~3~,N~6~,N~6~-Tetramethyl-9-phenyl-9H-xanthene-3,6-diamine
- N~3~,N~3~,N~6~,N~6~-Tetramethyl-9H-carbazole-3,6-diamine
- N~3~,N~3~,N~6~,N~6~-Tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine
Uniqueness
N~3~,N~3~,N~6~,N~6~-Tetramethyl-9-phenyl-9H-fluorene-3,6-diamine is unique due to its specific substitution pattern on the fluorene backbone, which imparts distinct electronic and photochemical properties. Compared to similar compounds, it offers enhanced stability and efficiency in electronic and photochemical applications, making it a valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
114315-43-4 |
|---|---|
Formule moléculaire |
C23H24N2 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
3-N,3-N,6-N,6-N-tetramethyl-9-phenyl-9H-fluorene-3,6-diamine |
InChI |
InChI=1S/C23H24N2/c1-24(2)17-10-12-19-21(14-17)22-15-18(25(3)4)11-13-20(22)23(19)16-8-6-5-7-9-16/h5-15,23H,1-4H3 |
Clé InChI |
FJAKLDUBUJXBBZ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC2=C(C=C1)C(C3=C2C=C(C=C3)N(C)C)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


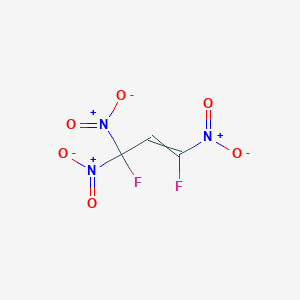
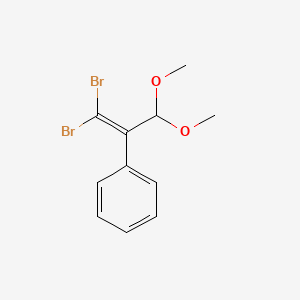
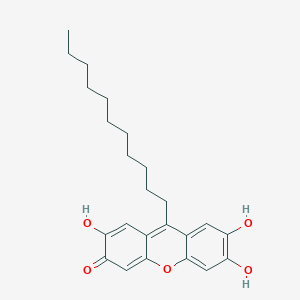
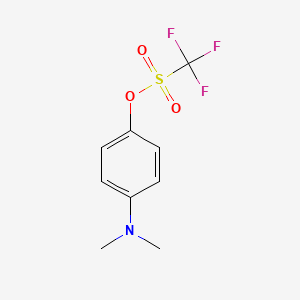

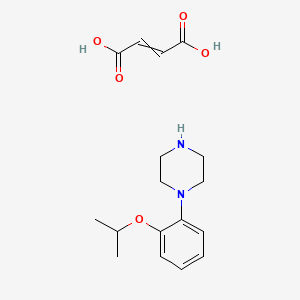




![7-Chloro[1,3]thiazolo[4,5-b]quinoxalin-2-amine](/img/structure/B14291292.png)
![1-(4-Isothiocyanatophenyl)-4-pentylbicyclo[2.2.2]octane](/img/structure/B14291307.png)
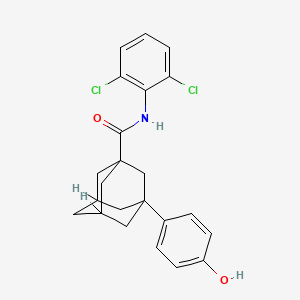
![Benzoic acid, 2-[(5-bromo-2-thiazolyl)azo]-5-(dimethylamino)-](/img/structure/B14291322.png)
